Cyclopentylmagnesium Bromide: A Comprehensive Technical Guide for Researchers
Cyclopentylmagnesium Bromide: A Comprehensive Technical Guide for Researchers
CAS Number: 33240-34-5
This technical guide provides an in-depth overview of cyclopentylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details a standard synthesis protocol, and explores its applications, with a focus on the formation of carbon-carbon bonds.
Core Chemical and Physical Properties
Cyclopentylmagnesium bromide is an organomagnesium compound characterized by a cyclopentyl group bonded to a magnesium atom, which is also linked to a bromide ion.[1] It is a highly reactive substance, primarily utilized as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1] Its reactivity necessitates handling under inert and anhydrous conditions to prevent decomposition.[1]
| Property | Value | Source |
| CAS Number | 33240-34-5 | [1][2][3][4] |
| Molecular Formula | C₅H₉BrMg | [1][3][4] |
| Molecular Weight | 173.33 g/mol | [3] |
| Appearance | Colorless to light yellow or grayish-white to light brown clear solution in ether or THF | [1][2] |
| Density | ~0.996 g/mL at 25 °C (for 1M in THF and 2.0 M in diethyl ether solutions) | [3] |
| Boiling Point | 35 °C (for 2.0 M solution in diethyl ether, refers to the solvent) | |
| Solubility | Typically used as a solution in ethers (e.g., THF, diethyl ether) | [1] |
The Schlenk Equilibrium in Cyclopentylmagnesium Bromide Solutions
Grignard reagents, including cyclopentylmagnesium bromide, exist in solution as a complex mixture of species in what is known as the Schlenk equilibrium.[2][5] This equilibrium involves the interconversion between the monomeric organomagnesium halide (RMgX) and the dimeric species, as well as the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂).[2] The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.[5]
Experimental Protocols
Synthesis of Cyclopentylmagnesium Bromide
The preparation of cyclopentylmagnesium bromide is a classic example of a Grignard reaction.[6] The following protocol is a representative method.
Materials:
-
Magnesium turnings (1.8 g, 0.074 mole)[7]
-
Cyclopentyl bromide (10.0 g, 0.067 mole)[7]
-
1,2-dibromoethane (0.2 g, as an initiator)[7]
-
t-butyl methyl ether (50 mL, anhydrous)[7]
-
Iodine crystal (as an initiator)[7]
Equipment:
-
250 mL three-necked flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Nitrogen or Argon gas inlet
Procedure:
-
The apparatus is assembled, flame-dried under vacuum, and allowed to cool under an inert atmosphere (Nitrogen or Argon).[7]
-
Magnesium turnings and 25 mL of anhydrous t-butyl methyl ether are added to the flask.[7]
-
A crystal of iodine is added to the flask to help initiate the reaction.[7]
-
A solution of cyclopentyl bromide (10.0 g) and 1,2-dibromoethane (0.2 g) in 25 mL of anhydrous t-butyl methyl ether is prepared and placed in the dropping funnel.[7]
-
A small amount of the cyclopentyl bromide solution is added to the magnesium suspension with stirring. The reaction is initiated, which is often indicated by a color change and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.[7]
-
After the addition is complete, the reaction mixture is stirred under reflux for an additional 4 hours to ensure complete reaction.[7]
-
The resulting solution of cyclopentylmagnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions.
Application in Nucleophilic Addition: Synthesis of a Cyclopentyl Ketone
This protocol demonstrates the use of cyclopentylmagnesium bromide in a nucleophilic addition reaction with a pyridine nitrile, a common step in the synthesis of more complex molecules.[8]
Materials:
-
6-methoxy-3-pyridine nitrile (0.2 mmol)
-
CuBr·SMe₂ (2.1 mg, 5.0 mol%)
-
(R,R)-Ph-BPE (6.1 mg, 6.0 mol%)
-
Dichloromethane (CH₂Cl₂, 1.0 mL, anhydrous)
-
BF₃·Et₂O (49 μL, 0.4 mmol)
-
Cyclopentylmagnesium bromide (2.0 M in Et₂O, 300 μL, 0.6 mmol)
-
1.0 M HCl aqueous solution
-
Anhydrous MgSO₄
-
Solvents for chromatography (e.g., pentane, ethyl acetate)
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, 6-methoxy-3-pyridine nitrile, CuBr·SMe₂, and (R,R)-Ph-BPE are dissolved in anhydrous dichloromethane.[8]
-
The mixture is stirred at room temperature for 30 minutes.[8]
-
The reaction mixture is then cooled to -78 °C, and BF₃·Et₂O is added.[8]
-
After stirring for another 30 minutes at -78 °C, the solution of cyclopentylmagnesium bromide is added dropwise.[8]
-
The resulting mixture is stirred at -78 °C for 16 hours.[8]
-
The reaction is quenched by the addition of 1.0 M HCl aqueous solution and stirred for 2 hours.[8]
-
The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.[8]
-
The crude product is purified by silica gel column chromatography to yield the target cyclopentyl ketone derivative.[8]
Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the preparation of cyclopentylmagnesium bromide to its application in a subsequent chemical reaction.
Safety and Handling
Cyclopentylmagnesium bromide is a highly reactive and flammable compound that reacts violently with water.[1][2][3] It is also corrosive.[1] All handling should be performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, is mandatory. Solutions of Grignard reagents may form explosive peroxides upon prolonged storage, especially in THF.[3] It is crucial to consult the Safety Data Sheet (SDS) before use.
References
- 1. CAS 33240-34-5: Cyclopentylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 2. Cyclopentylmagnesium Bromide | 33240-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Cyclopentylmagnesium bromide, solution, 1M in THF, 33240-34-5 | Buy Cyclopentylmagnesium bromide, solution, 1M in THF India - Otto Chemie Pvt Ltd [ottokemi.com]
- 4. Cyclopentylmagnesium bromide, 2.0M solution in diethyl ether, AcroSeal™ | Fisher Scientific [fishersci.ca]
- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentylmagnesium Bromide | 33240-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
